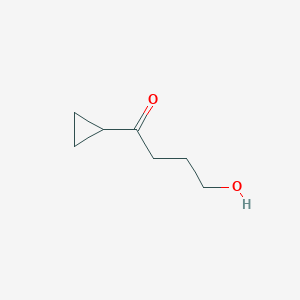

1-Cyclopropyl-4-hydroxy-1-butanone

Description

BenchChem offers high-quality 1-Cyclopropyl-4-hydroxy-1-butanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropyl-4-hydroxy-1-butanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

1-cyclopropyl-4-hydroxybutan-1-one |

InChI |

InChI=1S/C7H12O2/c8-5-1-2-7(9)6-3-4-6/h6,8H,1-5H2 |

InChI Key |

YXVIOCCSHCGWGD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)CCCO |

Origin of Product |

United States |

Foundational & Exploratory

1-Cyclopropyl-4-hydroxy-1-butanone chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of 1-Cyclopropyl-4-hydroxy-1-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclopropyl-4-hydroxy-1-butanone (CAS No. 25979-84-4) is a bifunctional organic molecule featuring a cyclopropyl ketone and a primary alcohol.[1] This unique combination of a strained three-membered ring adjacent to a carbonyl group and a terminal hydroxyl group imparts a distinct reactivity profile, making it an interesting substrate for synthetic chemistry and a potential building block in drug development. The inherent strain of the cyclopropyl ring and the potential for intramolecular interactions between the ketone and alcohol functionalities govern its chemical behavior and stability. This guide provides a comprehensive overview of its core chemical properties, reactivity, and stability considerations, offering field-proven insights for its handling, application, and analysis.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is critical for its application in experimental settings. These properties dictate solubility, reaction conditions, and appropriate analytical methods.

Chemical Structure

The structure of 1-cyclopropyl-4-hydroxy-1-butanone incorporates a cyclopropyl group, a ketone, and a primary alcohol, separated by an ethylene bridge.

Caption: Ring-chain tautomerism of 1-cyclopropyl-4-hydroxy-1-butanone.

This equilibrium is influenced by temperature, solvent, and pH. The presence of the cyclic form can affect reaction outcomes and must be considered during spectroscopic analysis.

Stability Profile

The stability of 1-cyclopropyl-4-hydroxy-1-butanone is a critical parameter for its storage and handling. Degradation can occur through several pathways, primarily driven by its functional groups.

Thermal Stability

As a γ-hydroxy ketone, the molecule may be susceptible to thermal dehydration. At elevated temperatures, particularly under acidic or basic conditions, elimination of water can occur to form 1-cyclopropyl-3-buten-1-one. This is a common reaction for β-hydroxy ketones, and while this is a γ-hydroxy ketone, the potential for rearrangement and elimination exists.

pH Sensitivity

-

Acidic Conditions: Strong acids can catalyze both the ring-opening of the cyclopropyl group and the dehydration of the alcohol. The equilibrium between the open-chain and cyclic hemiketal forms is also acid-catalyzed.

-

Basic Conditions: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. This can facilitate intramolecular reactions or promote aldol-type condensation reactions if other enolizable carbonyls are present. The enolate of the ketone can also be formed, leading to potential side reactions.

Oxidative Stability

The primary alcohol can be oxidized by atmospheric oxygen over long-term storage, especially in the presence of light or trace metal impurities. The ketone and cyclopropyl groups are generally more stable to mild oxidation but can be degraded by strong oxidizing agents. For storage, it is advisable to keep the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light. Studies on the stability of related ketone bodies show significant degradation at -20°C over weeks, while storage at -80°C is much more effective for preservation. [2]Similarly, γ-hydroxybutyrate (GHB) shows good stability when frozen. [3]

Caption: Potential degradation and reaction pathways.

Proposed Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a practical approach involves the Grignard reaction between cyclopropyl magnesium bromide and γ-butyrolactone. This method is efficient for creating the carbon skeleton in a single step.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize 1-cyclopropyl-4-hydroxy-1-butanone.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Cyclopropyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

γ-Butyrolactone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

-

Grignard Reagent Preparation:

-

Add magnesium turnings to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of cyclopropyl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with a water bath.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with γ-Butyrolactone:

-

Cool the Grignard reagent to 0°C in an ice bath.

-

Add a solution of γ-butyrolactone in anhydrous THF dropwise to the stirred Grignard solution. Maintain the temperature below 5°C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0°C and quench by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-cyclopropyl-4-hydroxy-1-butanone.

-

Synthesis Workflow

Caption: Workflow for the synthesis of the target molecule.

Analytical Characterization

Confirming the identity and purity of 1-cyclopropyl-4-hydroxy-1-butanone requires a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic multiplets for the cyclopropyl protons in the upfield region (~0.8-1.2 ppm). The methylene protons adjacent to the ketone and alcohol will appear as distinct triplets. The proton of the hydroxyl group will be a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon will be the most downfield signal (~210 ppm). Signals for the cyclopropyl carbons and the three methylene carbons will also be present in distinct regions.

-

-

Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band (~3400 cm⁻¹) from the alcohol and a strong C=O band (~1690 cm⁻¹) characteristic of a cyclopropyl ketone.

-

Mass Spectrometry (MS): Electron ionization (EI) MS will show the molecular ion peak (m/z = 128) and characteristic fragmentation patterns, such as the loss of water or cleavage of the butyl chain. Gas chromatography-mass spectrometry (GC-MS) is an excellent method for assessing purity and confirming identity. [3]* Chromatography:

-

Gas Chromatography (GC): Suitable for assessing purity, especially with a flame ionization detector (FID).

-

High-Performance Liquid Chromatography (HPLC): Can be used with a UV detector (due to the carbonyl chromophore) or a refractive index detector for purity analysis and quantification.

-

Conclusion

1-Cyclopropyl-4-hydroxy-1-butanone is a molecule with a rich and complex chemical profile. Its stability is intrinsically linked to the reactivity of its strained cyclopropyl ring and its γ-hydroxy ketone structure. Understanding its potential for ring-opening, intramolecular cyclization, and dehydration is paramount for its successful use in research and development. The synthetic and analytical protocols outlined in this guide provide a robust framework for scientists working with this versatile chemical building block.

References

-

Gilmour, R., Neugebauer, J., et al. (2023). Light-enabled deracemization of cyclopropanes by Al-salen photocatalysis. ResearchGate. Available from: [Link]

-

Organic Chemistry Portal. Cyclobutanone synthesis. Available from: [Link]

-

Procter, D.J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. Available from: [Link]

-

Procter, D.J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. PubMed Central. Available from: [Link]

-

Mattay, J., et al. Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures. ResearchGate. Available from: [Link]

-

LookChem. Cas 144686-29-3, 1-Butanone, 4-hydroxy-1-(4-methyl-3-cyclohexen-1-yl)-. Available from: [Link]

-

PubChem. 1-Cyclopropylbutan-1-one. Available from: [Link]

-

ChemSynthesis. 1-cyclohexyl-4-hydroxy-1-butanone. Available from: [Link]

-

Elian, A. A. (2003). Stability of plasma gamma-hydroxybutyrate determined by gas chromatography-positive ion chemical ionization-mass spectrometry. Journal of Analytical Toxicology, 27(7), 445-448. Available from: [Link]

-

Koch, H., et al. (1995). Stability of ketone bodies in serum in dependence on storage time and storage temperature. European Journal of Clinical Chemistry and Clinical Biochemistry, 33(7), 431-434. Available from: [Link]

-

PubChem. CID 139069781. Available from: [Link]

-

Loper, M. D. (2024). Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones. eScholarship, University of California. Available from: [Link]

-

PubChem. 1-Butanone, 1-(4-hydroxyphenyl)-. Available from: [Link]

-

Cheméo. Chemical Properties of 1-Butanone, 1-(4-hydroxyphenyl)- (CAS 1009-11-6). Available from: [Link]

- Google Patents. CN106631732A - Synthesis method of 4-hydroxy-2-butanone.

-

Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Available from: [Link]

-

Grishchenko, A. V., et al. (1985). Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol. J. Appl. Chem. USSR (Engl. Transl.), 57(11). Available from: [Link]

-

Mei, H., et al. (2022). Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical State. Industrial & Engineering Chemistry Research, 61(48), 17697–17705. Available from: [Link]

-

Wikipedia. Hydroxy ketone. Available from: [Link]

-

Taylor & Francis. Hydroxy ketones – Knowledge and References. Available from: [Link]

-

NIST WebBook. 1-Butanone, 1-(4-hydroxyphenyl)-. Available from: [Link]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-(p-hydroxyphenyl)-2-butanone, CAS Registry Number 5471-51-2. Food and Chemical Toxicology, 134, 110940. Available from: [Link]

-

Thermo Fisher Scientific. 4-Hydroxy-2-butanone - SAFETY DATA SHEET. (2014). Available from: [Link]

-

Mei, H., et al. (2022). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State. Semantic Scholar. Available from: [Link]

-

The Good Scents Company. 4-hydroxy-2-butanone. Available from: [Link]

-

PubChem. 4-Hydroxy-1-(3-Pyridyl)-1-Butanone. Available from: [Link]

Sources

- 1. 1-Butanone, 1-cyclopropyl-4-hydroxy- | 25979-84-4 [chemicalbook.com]

- 2. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stability of plasma gamma-hydroxybutyrate determined by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyclopropyl Gamma-Hydroxy Ketone Building Blocks: A Technical Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the cyclopropyl gamma-hydroxy ketone scaffold represents a high-value "privileged structure." It combines the metabolic resilience of the cyclopropyl pharmacophore with the versatile reactivity of a 1,4-bifunctional system. This guide analyzes the structural logic, synthetic accessibility, and downstream applications of these building blocks, specifically focusing on their role as precursors for heterocycles (pyrroles, furans) and as stable bioisosteres in kinase and GPCR ligand design.

Part 1: The Pharmacophore Advantage

Structural Logic: The Cyclopropyl "Anchor"

The cyclopropyl group is not merely a space-filler; it is a strategic bioisostere for isopropyl and phenyl groups. Its inclusion in a gamma-hydroxy ketone motif offers three distinct advantages:

-

Metabolic Shielding: The C-H bonds of the cyclopropyl ring are shorter (1.08 Å) and stronger (~106 kcal/mol) than typical alkyl C-H bonds. This high bond dissociation energy renders the ring resistant to Cytochrome P450-mediated oxidative metabolism, significantly extending the half-life (

) of the parent drug. -

Conformational Restriction: The rigid

-like character of the cyclopropyl ring locks the adjacent carbonyl into a specific conformation, reducing the entropic penalty upon binding to a protein target. -

-Conjugation: The "banana bonds" of the cyclopropyl ring can conjugate with the adjacent carbonyl (

The Gamma-Hydroxy Ketone Functionality

The gamma-hydroxy ketone moiety (1,4-relationship) is a "masked" heterocycle. Under acidic or dehydrating conditions, it undergoes cyclization to form five-membered aromatic or saturated rings. This makes these building blocks essential for Divergent Oriented Synthesis (DOS) , where a single intermediate can generate multiple distinct scaffolds.

Part 2: Synthetic Methodologies

To access high-purity cyclopropyl gamma-hydroxy ketones (e.g., 1-cyclopropyl-4-hydroxybutan-1-one ), researchers must navigate the reactivity of the cyclopropyl ketone enolate.

Primary Route: Kinetic Enolate Alkylation

The most robust method involves the generation of the kinetic enolate of cyclopropyl methyl ketone (CMK) followed by reaction with an epoxide.

-

Mechanism: Lithium diisopropylamide (LDA) deprotonates the methyl group of CMK at low temperature (-78 °C). The resulting lithium enolate attacks the less hindered carbon of an epoxide (e.g., ethylene oxide or substituted oxiranes).

-

Critical Control: Temperature control is vital to prevent self-condensation or ring-opening of the cyclopropyl group (though the cyclopropyl ketone enolate is relatively stable compared to cyclopropyl carbinyl cations).

Secondary Route: Homoaldol Equivalents

For more complex substitution patterns, a "masked" homoaldol approach is used.

-

Reagent: 3-Bromopropenyl acetate (acting as a homoenolate equivalent) + Cyclopropyl carboxaldehyde.

-

Catalyst: Chromium(II) or Indium mediated coupling.

-

Outcome: This yields a gamma-hydroxy enol ester, which hydrolyzes to the gamma-hydroxy ketone.

Part 3: Experimental Protocol (Self-Validating System)

Target Molecule: 1-Cyclopropyl-4-hydroxybutan-1-one Role: Precursor for 2-cyclopropyl-pyrroles and furans.

Materials & Reagents[1][2]

-

Substrate: Cyclopropyl methyl ketone (CMK) [CAS: 765-43-5], >98% purity.

-

Base: Lithium diisopropylamide (LDA), 2.0 M in THF/heptane.

-

Electrophile: Ethylene oxide (3.0 M solution in THF) or neat (condensed).

-

Solvent: Anhydrous Tetrahydrofuran (THF), stabilized with BHT.

-

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

Step 1: Enolate Generation (Kinetic Control)

-

Flame-dry a 250 mL three-neck round-bottom flask under Argon atmosphere.

-

Charge with anhydrous THF (50 mL) and cool to -78 °C (dry ice/acetone bath).

-

Add LDA solution (1.1 eq, 11.0 mmol) dropwise via syringe pump over 15 minutes. Checkpoint: Solution should remain clear/pale yellow.

-

Add Cyclopropyl methyl ketone (1.0 eq, 10.0 mmol) dropwise over 10 minutes.

-

Stir at -78 °C for 45 minutes to ensure complete deprotonation.

Step 2: Epoxide Opening

-

Add Ethylene oxide solution (1.5 eq, 15.0 mmol) slowly to the cold enolate solution.

-

Add

(1.1 eq) dropwise if activating the epoxide is necessary (Lewis acid catalysis), though uncatalyzed opening often proceeds upon warming. -

Allow the reaction to warm slowly to 0 °C over 2 hours.

-

Stir at 0 °C for an additional 1 hour. Checkpoint: TLC (30% EtOAc/Hexane) should show consumption of CMK (

) and appearance of a more polar spot (

Step 3: Workup & Purification

-

Quench the reaction at 0 °C with saturated

(20 mL). -

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (1 x 20 mL), dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography on silica gel. Elute with a gradient of 10-40% EtOAc in Hexanes.

-

Validation:

NMR should show the characteristic cyclopropyl multiplet (0.8–1.1 ppm) and the triplet for the

Part 4: Applications & Transformations

The utility of the cyclopropyl gamma-hydroxy ketone block lies in its ability to transform into heterocycles widely used in kinase inhibitors (e.g., Janus kinase or VEGFR inhibitors).

Paal-Knorr Pyrrole Synthesis

Reaction with primary amines (

-

Significance: The 2-cyclopropyl pyrrole motif is a bioisostere for indole and is found in numerous antiviral candidates.

Cyclization to Dihydrofurans

Acid-catalyzed dehydration effects intramolecular cyclization to 2-cyclopropyl-4,5-dihydrofuran .

-

Significance: These are precursors to 1,4-diols (via reduction) or can be aromatized to furans.

Visualization of Reactivity Pathways

Caption: Synthetic workflow converting Cyclopropyl Methyl Ketone into the Gamma-Hydroxy Ketone building block and its subsequent divergence into key heterocyclic pharmacophores.

Part 5: Data Summary

| Property | Cyclopropyl Group | Isopropyl Group (Comparator) | Advantage |

| Bond Length (C-C) | 1.51 Å | 1.54 Å | Increased s-character (shorter/stronger). |

| C-H BDE | ~106 kcal/mol | ~98 kcal/mol (tertiary) | Metabolic Stability (Resists CYP450). |

| Electronic Effect | Inductive Donor (+I) | Modulates ketone reactivity/binding. | |

| Shape | Planar/Rigid | Flexible/Rotatable | Entropy Advantage in binding. |

References

-

Wills, M. (2025). Metabolic stability of cyclopropyl groups in drug design. Hypha Discovery. [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of gamma-hydroxy ketones and aldehydes. [Link]

-

Organic Syntheses. (2014). Preparation of Methyl Cyclopropyl Ketone. Org. Synth. Coll. Vol. 4, p.597. [Link]

Introduction: The Latent Reactivity of a Strained System

An In-Depth Technical Guide to the Reactivity of Cyclopropyl Ketones in Organic Synthesis

Cyclopropyl ketones represent a fascinating class of organic molecules where the inherent ring strain of a three-membered carbocycle is juxtaposed with the versatile reactivity of a carbonyl group. This unique combination of structural and electronic features makes them powerful intermediates in synthetic chemistry, serving as "latently reactive" synthons that can be unmasked under specific conditions to generate significant molecular complexity. The high s-character of the C-C bonds within the cyclopropane ring imparts partial π-character, allowing for electronic communication with the adjacent ketone. However, it is the approximately 27.5 kcal/mol of ring strain that provides the primary thermodynamic driving force for a diverse array of transformations. This guide offers an in-depth exploration of the core principles governing the reactivity of cyclopropyl ketones, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage these building blocks in the synthesis of complex molecular architectures.

Ring-Opening Reactions: Unleashing the Synthetic Potential

The most characteristic transformation of cyclopropyl ketones is the cleavage of the strained three-membered ring. The regioselectivity and mechanism of this opening are highly dependent on the chosen activation method, offering multiple pathways to linear, difunctionalized compounds that would be challenging to access otherwise.

Acid-Catalyzed Ring Opening

Under the influence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which significantly polarizes the molecule and activates the cyclopropane ring for cleavage.[1] The ring-opening event proceeds via the formation of the most stable carbocation intermediate, which is subsequently trapped by a nucleophile.

Causality of Experimental Choice: The regioselectivity is dictated by electronic effects. Cleavage occurs at the bond that leads to the most stabilized carbocation.[1] For instance, electron-donating groups on the cyclopropane ring will direct cleavage to place the positive charge adjacent to them.[1] In the case of aryl cyclopropyl ketones, cleavage typically happens at the C-C bond between the carbonyl carbon and the more substituted cyclopropyl carbon.[1][2] This predictable behavior allows for the rational design of syntheses targeting 1,3-difunctionalized compounds.

Figure 1: General mechanism of acid-catalyzed ring-opening of a cyclopropyl ketone.

Transition-Metal-Catalyzed Ring Opening

Transition metals, particularly nickel and palladium, provide a powerful catalytic platform for the activation and functionalization of cyclopropyl ketones.[3] These reactions often proceed through metallacyclic intermediates and enable cross-coupling reactions that are otherwise difficult to achieve.

Nickel-Catalyzed Cross-Coupling: Low-valent nickel catalysts can engage in oxidative addition into one of the C-C bonds of the cyclopropane ring, forming a four-membered metallacycle (a nickeladihydropyran intermediate).[4][5] This intermediate can then participate in cross-coupling with a variety of partners, including organozinc reagents, to deliver γ-functionalized ketones or their silyl enol ether derivatives.[4] This strategy has proven valuable in the synthesis of complex molecules like prostaglandin D1.[4] A key insight is that cooperation between a redox-active ligand and the nickel center can enable the C-C bond activation step under milder conditions.[4]

Palladium-Catalyzed Rearrangements: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones, providing a reliable route to valuable enone building blocks.[6]

Figure 2: Simplified catalytic cycle for Ni-catalyzed cross-coupling.

Reductive and Photocatalytic Ring Opening

Single-electron transfer (SET) to the cyclopropyl ketone moiety is another powerful method for initiating ring cleavage. This can be achieved through chemical reductants like samarium(II) iodide (SmI₂) or via visible-light photocatalysis. The process generates a radical anion (a ketyl), which rapidly undergoes ring opening to form a more stable radical intermediate.[7][8]

SmI₂-Catalyzed Reactions: SmI₂ has emerged as a potent catalyst for formal [3+2] cycloadditions between cyclopropyl ketones and alkenes or alkynes.[9] Historically, these reactions were limited to aryl cyclopropyl ketones.[10] Recent advances have shown that using substoichiometric amounts of Sm⁰ can stabilize the SmI₂ catalyst, preventing degradation and enabling the use of less reactive alkyl cyclopropyl ketones.[9][10] This breakthrough significantly expands the scope to include the synthesis of sp³-rich architectures.[10]

Visible-Light Photocatalysis: Photocatalytic systems, often using ruthenium or iridium complexes, can promote the one-electron reduction of aryl cyclopropyl ketones.[7] The resulting ring-opened distonic radical anion can then be trapped by an alkene to construct highly substituted cyclopentane rings.[7] The use of Lewis acids can activate the ketone towards reduction and stabilize the ketyl intermediate, improving reaction efficiency.[7]

Rearrangements: Accessing Heterocyclic Scaffolds

Beyond simple ring-opening, cyclopropyl ketones can undergo elegant rearrangements to furnish valuable heterocyclic systems.

The Cloke-Wilson Rearrangement

The Cloke-Wilson rearrangement is the thermal or acid-catalyzed transformation of cyclopropyl ketones into 2,3-dihydrofurans.[11] This reaction proceeds without an external nucleophile, instead relying on an intramolecular ring-opening/ring-closing cascade.[11] The mechanism is thought to involve the formation of a zwitterionic or diradical intermediate that cyclizes to the more stable five-membered heterocycle.[12] This rearrangement is a highly efficient and atom-economical method for synthesizing dihydrofurans, which are prevalent motifs in natural products.[11] Similarly, cyclopropyl imines can rearrange to form dihydropyrroles.[13]

Cycloaddition Reactions: Constructing Carbocycles

Cyclopropyl ketones are excellent three-carbon synthons for [3+2] cycloaddition reactions, providing a powerful strategy for the synthesis of five-membered rings.[14]

Trustworthiness through Self-Validation: A well-designed cycloaddition protocol demonstrates its reliability through high diastereoselectivity and broad substrate scope. The consistent formation of a specific stereoisomer across various substrates validates the proposed mechanistic pathway and the controlling elements of the reaction.

As discussed previously, both transition-metal catalysis (Ni, SmI₂) and photocatalysis can be employed to mediate these transformations.[7][9][14] Nickel-catalyzed reactions can even lead to an unexpected but efficient dimerization of cyclopropyl ketones to form trisubstituted cyclopentanes.[14][15] The development of enantioselective variants, particularly in photocatalysis, has enabled the construction of densely functionalized cyclopentanes with excellent stereocontrol, a significant challenge in synthetic chemistry.[16]

Experimental Protocols and Data

To translate theory into practice, detailed and validated experimental protocols are essential.

Table 1: Scope of SmI₂-Catalyzed [3+2] Cycloaddition of Alkyl Cyclopropyl Ketones

This table summarizes representative results for the coupling of various alkyl cyclopropyl ketones with phenylacetylene, highlighting the effectiveness of catalyst stabilization with Sm⁰ ("Conditions B").

| Entry | Cyclopropyl Ketone (R group) | Conditions | Product | Yield (%) |

| 1 | Cyclohexyl | A | 2a | low |

| 2 | Cycloheptyl | A | 2i | 45 |

| 3 | Cycloheptyl | B | 2i | 90 |

| 4 | tert-Butyl | A | 2j | trace |

| 5 | tert-Butyl | B | 2j | 90 |

| 6 | (from pulegone) | B | 4ab | 70 |

Conditions A: Standard SmI₂ catalysis. Conditions B: SmI₂ catalysis with substoichiometric Sm⁰ for catalyst stabilization. Data adapted from reference[10].

Protocol: Nickel-Catalyzed Reductive Ring Opening with an Alkyl Bromide

The following protocol describes a representative procedure for the regioselective γ-alkylation of an aryl cyclopropyl ketone, a transformation that bypasses the need for pre-formed organometallic reagents.[17]

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add NiBr₂·glyme (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol%), and manganese powder (3.0 equiv.).

-

Reagent Addition: Add the aryl cyclopropyl ketone (1.0 equiv.) and the unactivated alkyl bromide (1.5 equiv.).

-

Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration with respect to the cyclopropyl ketone.

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired γ-alkylated ketone.

Figure 3: Experimental workflow for Ni-catalyzed reductive alkylation.

Conclusion

The reactivity of cyclopropyl ketones is a testament to the power of strain release as a driving force in organic synthesis. By understanding the fundamental principles of their activation—be it through acid catalysis, transition-metal coordination, or single-electron transfer—chemists can harness these versatile building blocks to construct a wide array of complex carbocyclic and heterocyclic frameworks. The continued development of novel catalytic systems that operate under mild conditions and with high stereocontrol will further expand the synthetic utility of cyclopropyl ketones, solidifying their role as indispensable tools for researchers in academia and industry, particularly in the pursuit of new therapeutic agents and functional materials.

References

- Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.

- Kaur, N., et al. (2023). Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. RSC Advances.

- BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. BenchChem.

- Wang, L., et al. (2018). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry.

- BenchChem. (2025). Unlocking Molecular Complexity: Application Notes and Protocols for Ring-Opening Reactions of Cyclopropyl Ketones in Organic Synthesis. BenchChem.

- Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.

- Yoon, T. P., et al. (2011).

- Procter, D. J., & Houk, K. N. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. The Journal of Organic Chemistry.

- Yoon, T. P., et al. (2013). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society.

- Peters, D. G. (1992). Radical anion rearrangements. aryl cyclopropyl ketyl anions. VTechWorks.

- Montgomery, J. (2007). Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society.

- Wang, Q., et al. (2022). Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides.

- Stevens, K. E. (2006). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc.

- Engle, K. M. (2023). Ligand–Metal Cooperation Enables Net Ring-Opening C–C Activation/Difunctionalization of Cyclopropyl Ketones.

- Hudlicky, T. (2004). The Vinylcyclopropane-Cyclopentene Rearrangement. Organic Reactions.

- Engle, K. M. (2023).

- Montgomery, J. (2007). Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. Journal of the American Chemical Society.

- Wikipedia. (n.d.). Carbenium ion. Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbenium ion - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radical anion rearrangements. aryl cyclopropyl ketyl anions [vtechworks.lib.vt.edu]

- 9. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. organicreactions.org [organicreactions.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

1-Cyclopropyl-4-hydroxy-1-butanone vs. 4-chloro-1-cyclopropyl-1-butanone

Technical Comparative Analysis:

Executive Summary: The Precursor-Electrophile Relationship

In the landscape of pharmaceutical and agrochemical synthesis, the cyclopropyl-ketone motif is a privileged structure, imparting metabolic stability and potency to active pharmaceutical ingredients (APIs). This guide analyzes the critical relationship between 1-Cyclopropyl-4-hydroxy-1-butanone (Compound A) and its halogenated derivative, 4-chloro-1-cyclopropyl-1-butanone (Compound B).

-

Compound A (The Hydroxy) acts as the stable, storable synthetic equivalent. It is often the product of Grignard additions to lactones or nitriles.

-

Compound B (The Chloro) is the reactive electrophile generated in situ or immediately prior to use. It serves as a potent alkylating agent for attaching the 4-cyclopropyl-4-oxobutyl chain to nitrogen or sulfur nucleophiles (e.g., in the synthesis of azole antifungals or neurokinin antagonists).

Critical Insight: The conversion of A to B is not merely a functional group interchange; it is a toggle between a stable hemiacetal equilibrium and a highly reactive alkylator. Understanding this dynamic is essential for yield optimization and impurity control.

Physicochemical Profile & Structural Dynamics

The behavior of these two compounds differs radically due to the ability of the hydroxy ketone to intramolecularly cyclize.

Comparative Properties Table

| Feature | 1-Cyclopropyl-4-hydroxy-1-butanone (Compound A) | 4-chloro-1-cyclopropyl-1-butanone (Compound B) |

| CAS Number | 63106-93-4 | 13833-66-4 |

| Molecular Formula | ||

| Molecular Weight | 128.17 g/mol | 146.61 g/mol |

| Physical State | Viscous Colorless/Pale Yellow Liquid | Clear Yellowish Liquid |

| Boiling Point | ~85-90°C (at 0.5 mmHg) | ~100-105°C (at 10 mmHg) |

| Reactivity | Nucleophilic (at Oxygen); prone to cyclization. | Electrophilic (at C4); Alkylating agent. |

| Stability | Equilibrium with cyclic hemiacetal (see below). | Hydrolytically unstable; sensitive to light. |

The "Hidden" Equilibrium (Expert Insight)

Compound A does not exist solely as a linear ketone. In solution, it exists in equilibrium with its cyclic hemiacetal form, 2-cyclopropyl-2-hydroxytetrahydrofuran .

-

Implication: Analytical assays (HPLC/GC) may show split peaks or broadened signals for Compound A depending on the solvent and temperature.

-

Process Risk: If the chlorination reaction is performed under conditions that favor the stable cyclic ether, the reaction rate decreases, or side reactions (dehydration to dihydrofuran derivatives) occur.

Synthetic Pathways & Interconversion

The following directed graph illustrates the synthesis flow, highlighting the critical conversion node where process control is paramount.

Figure 1: Synthetic workflow from lactone precursor to final API alkylation.

Process Optimization: Conversion of A to B

The chlorination of the alcohol is the most critical step. While simple in theory, the presence of the cyclopropyl ring (acid-sensitive) and the ketone (enolizable) requires a specific protocol to avoid ring-opening or alpha-chlorination impurities.

Recommended Protocol: Low-Temp Thionyl Chloride Deoxychlorination

Objective: Convert Hydroxy (A) to Chloro (B) with >95% purity.

Reagents:

-

1-Cyclopropyl-4-hydroxy-1-butanone (1.0 eq)

-

Thionyl Chloride (

) (1.2 eq) -

Dichloromethane (DCM) (Solvent, 5-10 volumes)

-

Optional: DMF (Catalytic, 0.05 eq) - Use only if reaction is sluggish.

Step-by-Step Methodology:

-

Setup: Charge a dry glass-lined reactor with Compound A and DCM. Cool the mixture to -5°C to 0°C .

-

Causality: Cooling is mandatory.

addition is exothermic. High temperatures at this stage promote the formation of the "bis-ether" dimer impurity.

-

-

Addition: Add

dropwise over 60–90 minutes, maintaining internal temperature < 5°C. -

Reaction: Once addition is complete, allow the mixture to warm to 20–25°C (Room Temp) and stir for 2–3 hours.

-

Note: If GC shows incomplete conversion (>2% starting material), heat to mild reflux (40°C) for 1 hour. Avoid prolonged heating to prevent acid-catalyzed opening of the cyclopropyl ring (

byproduct attacks the ring).

-

-

Quench & Workup (Critical):

-

Cool back to 0°C.

-

Slowly quench into a cold 5%

solution . -

Why: You must neutralize the dissolved

and

-

-

Isolation: Separate the organic layer, dry over

, and concentrate under reduced pressure at < 40°C.

Yield Expectation: 90–95%. Purity: >97% (GC).

Quality Control & Impurity Profiling

When analyzing Compound B, three specific impurities indicate process failure.

| Impurity | Structure/Origin | Root Cause |

| Dimer Ether | Reaction temperature too high during | |

| Elimination Product | 1-cyclopropyl-3-buten-1-one | Over-heating during workup or excessive base usage. |

| Ring-Opened Chloride | 1,7-dichloro-4-heptanone (approx) |

Visualizing the Impurity Logic

Figure 2: Causality map for common impurities during chlorination.

Safety & Handling (E-E-A-T Compliance)

Genotoxicity Alert: Compound B (4-chloro-1-cyclopropyl-1-butanone) is a primary alkyl halide and a Michael acceptor precursor. It must be treated as a Potential Genotoxic Impurity (PGI) .

-

Containment: Use isolators or local exhaust ventilation (LEV).

-

Destruction: Excess Compound B in waste streams should be quenched with an amine or thiolate solution to alkylate the chloride before disposal.

Self-Validating Safety Check:

Before scaling up, perform a DSC (Differential Scanning Calorimetry) analysis on the reaction mixture of Compound A +

References

-

Preparation of Cyclopropyl Ketones. Organic Syntheses, Coll.[8] Vol. 4, p.597 (1963); Vol. 31, p.74 (1951). (Foundational chemistry for cyclopropyl ketone synthesis).

-

Synthesis method of 4-chloro-2-butanone derivatives. Patent CN103553890A. (Industrial protocols for chlorination of hydroxy-ketones using thionyl chloride).

-

Safety Data Sheet: 4-chloro-1-(4-fluorophenyl)-1-butanone (Analogous Handling). Fisher Scientific. (Safety protocols for halo-butyrophenones).

-

Reaction of 4-hydroxy-2-quinolones with thionyl chloride. ResearchGate. (Mechanistic insight into thionyl chloride interactions with hydroxy-ketones).

Sources

- 1. researchgate.net [researchgate.net]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103553890A - Synthesis method of 4-chloro-2-butanone - Google Patents [patents.google.com]

- 5. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Thermodynamic stability of 1-Cyclopropyl-4-hydroxy-1-butanone tautomers

Thermodynamic Stability & Tautomeric Equilibrium of 1-Cyclopropyl-4-hydroxy-1-butanone

Executive Summary

This technical guide analyzes the thermodynamic behavior of 1-Cyclopropyl-4-hydroxy-1-butanone, a gamma-hydroxy ketone exhibiting complex tautomeric equilibria.[1] Unlike simple aliphatic analogs, this molecule is subject to a unique "tug-of-war" between the entropic favorability of 5-membered ring formation and the electronic stabilization of the open-chain carbonyl by the cyclopropyl group (Walsh orbital conjugation).[1] This document provides a theoretical framework, experimental protocols for quantifying the equilibrium constant (

The Chemical System: Tautomeric Landscape

The stability of 1-Cyclopropyl-4-hydroxy-1-butanone is defined by three distinct tautomeric forms. Understanding the speciation between these forms is critical for reactivity profiling and formulation in drug development.[1]

The Tautomers

-

T1: The Open Chain (Keto Form)

-

Structure: A linear gamma-hydroxy ketone.[1]

-

Stabilizing Feature: The cyclopropyl group acts as a

-donor/ -

Reactivity: Electrophilic at C1; nucleophilic at the hydroxyl oxygen.[1][2]

-

-

T2: The Cyclic Hemiacetal (Furanose Form)

-

Structure: 2-Cyclopropyl-tetrahydrofuran-2-ol.[1]

-

Stabilizing Feature: Formation of a 5-membered tetrahydrofuran ring is entropically favored and relieves the torsional strain of the alkyl chain.[1]

-

Dominance: In most gamma-hydroxy ketones, this form dominates (>95%). However, the cyclopropyl group's stabilization of T1 slightly perturbs this equilibrium.[1]

-

-

T3: The Enol Form

Thermodynamic Analysis

The equilibrium constant (

The "Cyclopropyl Effect" on

While 5-hydroxy-2-pentanone exists almost exclusively as the cyclic hemiacetal (

-

Electronic Effect: The conjugation stabilizes the starting material (T1), increasing

for cyclization (making it less negative).[1] -

Steric Effect: The cyclopropyl group is bulkier than a methyl group, introducing steric compression in the cyclic form (T2) between the cyclopropyl moiety and the ring hydrogens.[1]

Theoretical Prediction:

Solvent & Temperature Dependencies

| Parameter | Effect on Equilibrium | Mechanism |

| Temperature | Shifts toward T1 (Open) | Ring opening is endothermic; higher T favors the higher entropy open chain (Van't Hoff).[1] |

| Solvent (Polar Aprotic) | Shifts toward T1 (Open) | DMSO stabilizes the free hydroxyl of T1 via H-bonding more effectively than the intramolecular H-bond of T2.[1] |

| Solvent (Non-polar) | Shifts toward T2 (Cyclic) | Non-polar solvents (CDCl3) favor the internal "self-solvation" of the hemiacetal.[1] |

Experimental Protocols

Protocol A: Synthesis of High-Purity Precursor

Objective: Isolate pure material to ensure spectral peaks correspond to tautomers, not impurities.

-

Reaction: React cyclopropanecarbonitrile with 3-bromo-1-propanol (protected as THP ether) using Grignard conditions, followed by acidic deprotection.

-

Deprotection/Cyclization: Treat the intermediate with 2N HCl. This simultaneously removes the THP group and induces equilibrium.[1]

-

Purification: Flash chromatography on silica gel.

Protocol B: NMR Determination of

Objective: Quantify the ratio of Open (T1) vs. Cyclic (T2) forms.

Materials:

-

Compound: 20 mg of 1-Cyclopropyl-4-hydroxy-1-butanone.[1]

-

Solvent: 0.6 mL DMSO-

(dry). -

Instrument: 500 MHz NMR.[1]

Step-by-Step Workflow:

-

Sample Prep: Dissolve compound in DMSO-

in an NMR tube. Allow to equilibrate for 30 minutes at 25°C. -

Acquisition:

-

Acquire quantitative

C NMR (inverse gated decoupling, D1 > 10s) to avoid NOE integration errors. -

Acquire

H NMR.[1]

-

-

Signal Integration:

-

T1 (Open): Integrate the Carbonyl Carbon (C=O) at ~208-212 ppm .

-

T2 (Cyclic): Integrate the Hemiacetal Carbon (O-C-O) at ~105-110 ppm .

-

-

Calculation:

Protocol C: Variable Temperature (VT) NMR

To determine

Visualizations & Pathways

Tautomeric Equilibrium Pathway

This diagram illustrates the dynamic equilibrium and the transition state involving proton transfer.[1]

Caption: Figure 1. The reversible cyclization pathway.[1] The equilibrium favors T2, but T1 persists due to cyclopropyl conjugation.[1]

Experimental Workflow for Keq Determination

A self-validating workflow to ensure accurate thermodynamic measurement.

Caption: Figure 2. Step-by-step NMR workflow for quantifying the tautomeric ratio.

References

-

Perrin, C. L. (2009). Equilibria in Solutions of Hemiacetals and Hemiketals. Journal of Chemical Education. [1]

-

Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane and its Derivatives. Accounts of Chemical Research. [1]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][3] [1]

-

Vertex AI Search. (2025).[1] Synthesis of Cyclopropyl-Fused Tetrahydrofurans. ChemRxiv.[1]

-

NIST Chemistry WebBook. (2025).[1] Thermodynamic Data for Ketone-Hemiacetal Equilibria. NIST.[1]

Sources

Methodological & Application

Application Note & Protocol: A Controlled Synthesis of 1-Cyclopropyl-4-hydroxy-1-butanone from γ-Butyrolactone

Abstract

This document provides a comprehensive guide for the synthesis of 1-cyclopropyl-4-hydroxy-1-butanone, a valuable synthetic intermediate, from the readily available starting material γ-butyrolactone. The described protocol is centered around the carefully controlled nucleophilic addition of a cyclopropyl Grignard reagent to the lactone. Key to this synthesis is the strategic use of low temperatures (-78 °C) to arrest the reaction at the desired hydroxy-ketone stage, preventing over-addition that would otherwise lead to a diol byproduct. This application note details the underlying reaction mechanism, offers a step-by-step experimental protocol, provides troubleshooting guidance, and summarizes critical quantitative data, making it an essential resource for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

The cyclopropyl ketone moiety is a prominent structural motif in numerous biologically active molecules and is a versatile building block in medicinal chemistry.[1] Its unique electronic and steric properties often impart favorable metabolic stability and binding characteristics. The synthesis of functionalized cyclopropyl ketones, such as 1-cyclopropyl-4-hydroxy-1-butanone, provides a key intermediate with two distinct reactive handles: a ketone and a primary alcohol. This allows for subsequent, selective chemical modifications.

The chosen synthetic route involves the ring-opening of γ-butyrolactone by a cyclopropyl organometallic reagent. Grignard reagents are well-suited for this transformation due to their high reactivity and commercial availability.[2] The core challenge in reacting Grignard reagents with lactones (cyclic esters) is controlling the stoichiometry of the addition. Typically, two equivalents of the Grignard reagent add to the ester, first forming a ketone intermediate which then rapidly reacts with a second equivalent to yield a tertiary alcohol after workup.[3]

This protocol overcomes this challenge by leveraging kinetic control. By maintaining the reaction at -78 °C, the tetrahedral intermediate formed after the initial nucleophilic attack collapses to the ketone, but the low thermal energy of the system is insufficient to facilitate a second rapid nucleophilic attack on the newly formed ketone.[4] A subsequent, low-temperature quench with a mild proton source, such as saturated aqueous ammonium chloride, neutralizes the reaction and protonates the intermediate alkoxide to yield the final 1-cyclopropyl-4-hydroxy-1-butanone product.

Reaction Mechanism

The synthesis proceeds in two primary stages: the formation of the Grignard reagent and its subsequent reaction with the lactone.

-

Grignard Reagent Formation: Cyclopropyl bromide reacts with magnesium metal in an anhydrous ether solvent. The mechanism is believed to involve a single electron transfer (SET) from the magnesium surface to the halide, forming a radical anion that ultimately generates the highly nucleophilic organomagnesium compound.[2]

-

Lactone Ring-Opening:

-

Step 1 (Nucleophilic Addition): The cyclopropyl anion of the Grignard reagent performs a nucleophilic attack on the electrophilic carbonyl carbon of γ-butyrolactone. The magnesium ion coordinates with the carbonyl oxygen, increasing its electrophilicity. This forms a tetrahedral magnesium alkoxide intermediate.

-

Step 2 (Ring-Opening): The unstable tetrahedral intermediate collapses. The C-O bond within the lactone ring cleaves, using the ring strain as a contributing driving force, to open the ring and form a ketone. The result is a magnesium alkoxide of the desired product.

-

Step 3 (Quench): The reaction is quenched at low temperature. The addition of saturated aqueous ammonium chloride provides a proton source to neutralize the magnesium alkoxide, yielding the final 4-hydroxy-1-butanone product and magnesium salts.

-

Caption: High-level overview of the reaction mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Reagent | MW ( g/mol ) | Equivalents | Amount | Notes |

| Grignard Formation | Magnesium Turnings | 24.31 | 1.2 | 2.92 g | Activated with iodine. |

| Cyclopropyl Bromide | 120.98 | 1.0 | 12.1 g (8.4 mL) | Should be pure and dry. | |

| Anhydrous THF | - | - | 50 mL | Solvent for Grignard formation. | |

| Lactone Addition | γ-Butyrolactone | 86.09 | 1.0 | 8.61 g (7.6 mL) | Must be anhydrous. |

| Anhydrous THF | - | - | 40 mL | Solvent for lactone. | |

| Work-up | Sat. aq. NH₄Cl | - | - | ~50 mL | Used for quenching the reaction. |

| Diethyl Ether | - | - | 3 x 50 mL | Extraction solvent. | |

| Anhydrous MgSO₄ | - | - | ~10 g | Drying agent. | |

| Product | 1-Cyclopropyl-4-hydroxy-1-butanone | 128.17 | - | Theoretical: 12.8 g | Expected yield: 60-75%. |

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents and pyrophoric reagents. All steps must be conducted under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Part A: Preparation of Cyclopropylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel. Seal all openings and flame-dry the entire apparatus under a stream of inert gas. Allow to cool to room temperature.

-

Reagent Charging: To the flask, add magnesium turnings (2.92 g, 120 mmol) and a single small crystal of iodine.

-

Initiation: In the dropping funnel, prepare a solution of cyclopropyl bromide (12.1 g, 100 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Add approximately 5-10 mL of this solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be required.[2]

-

Addition: Once initiated, add the remaining cyclopropyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. This slow addition helps to minimize Wurtz coupling side reactions.[4]

-

Completion: After the addition is complete, continue to stir the gray-to-brown suspension at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should be approximately 0.67 M.

Part B: Synthesis of 1-Cyclopropyl-4-hydroxy-1-butanone

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Lactone Solution: In a separate flame-dried flask, prepare a solution of γ-butyrolactone (8.61 g, 100 mmol) in 40 mL of anhydrous THF.

-

Addition: Transfer the γ-butyrolactone solution to the dropping funnel on the reaction apparatus. Add the solution dropwise to the cold Grignard reagent over 1-2 hours. It is critical to maintain the internal reaction temperature at or below -70 °C throughout the addition.[4]

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours to ensure complete consumption of the lactone.

Part C: Work-up and Purification

-

Quenching: While the reaction mixture is still cold (-78 °C), slowly add 50 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. This process is exothermic; add slowly to maintain control.

-

Warming and Extraction: Allow the mixture to warm to room temperature. The mixture will separate into two layers. Transfer the entire mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-cyclopropyl-4-hydroxy-1-butanone.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-cyclopropyl-4-hydroxy-1-butanone.

Troubleshooting and Optimization

| Problem | Possible Cause(s) | Solution(s) |

| Grignard reaction fails to initiate. | Impure magnesium; wet glassware or solvent; unreactive alkyl halide. | Use high-purity Mg turnings. Ensure all glassware is rigorously flame-dried and solvent is anhydrous. Add a small amount of pre-formed Grignard reagent or use an ultrasonic bath to initiate.[4] |

| Low yield of desired product. | Incomplete Grignard formation; inefficient quenching; loss during workup. | Titrate the Grignard reagent before use to determine its exact concentration. Ensure rapid and thorough stirring during the quench. Be meticulous during extractions. |

| Significant diol byproduct formation. | Reaction temperature too high; excess Grignard reagent; slow quenching. | Strictly maintain the reaction temperature at -78 °C. Use a carefully controlled stoichiometry (1.0-1.1 equivalents of Grignard). Quench the reaction rapidly at low temperature once the lactone is consumed.[4] |

Characterization

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: Expect characteristic signals for the cyclopropyl protons (multiplets in the 0.5-1.0 ppm region), methylene protons adjacent to the alcohol and ketone, and the hydroxyl proton.

-

¹³C NMR: Expect signals for the cyclopropyl carbons, the ketone carbonyl (~210 ppm), and the two methylene carbons.

-

IR Spectroscopy: Expect a strong absorption for the ketone C=O stretch (~1700 cm⁻¹) and a broad absorption for the O-H stretch of the alcohol (~3400 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns.

References

- BenchChem. (2025). Synthesis of 3-Acetyl-1-propanol. Technical Support Center.

-

Musgrave, R. (2017). Grignard Reactions of Lactones. YouTube. [Link]

-

Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]

- BenchChem. (2025). Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. Technical Support Center.

-

Majumdar, K.C. (2020). Reactions of Grignard Reagents with Carbonyl Compound-Unexpected Observations. ResearchGate. [Link]

- Royal Society of Chemistry. (2010).

Sources

Application Note: A Detailed Protocol for the Acid-Catalyzed Cyclization of 1-Cyclopropyl-4-hydroxy-1-butanone to 2-Cyclopropyltetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted tetrahydrofurans (THFs) is a cornerstone of modern organic chemistry, as this five-membered heterocyclic motif is a prevalent structural feature in a vast array of natural products, pharmaceuticals, and specialty chemicals.[1][2] The acid-catalyzed intramolecular cyclization of γ-hydroxy ketones and alcohols represents a direct and atom-economical approach to the construction of the THF ring system.[3][4] This application note provides a comprehensive, in-depth technical guide for the acid-catalyzed cyclization of 1-cyclopropyl-4-hydroxy-1-butanone to yield 2-cyclopropyltetrahydrofuran. This transformation is of particular interest as it combines the versatile reactivity of the cyclopropyl group with the stable and synthetically useful tetrahydrofuran core, yielding a valuable building block for further chemical elaboration.[5]

This document will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and offer expert insights into reaction optimization, troubleshooting, and product characterization. The causality behind experimental choices will be explained to ensure a thorough understanding of the process.

Reaction Principle and Mechanism

The acid-catalyzed cyclization of 1-cyclopropyl-4-hydroxy-1-butanone proceeds through an intramolecular nucleophilic substitution (SN2) or SN1-type mechanism, depending on the specific reaction conditions and the nature of the acid catalyst.[6][7] The generally accepted mechanism involves the following key steps:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the starting material by the acid catalyst (e.g., H₂SO₄, TsOH). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).[6]

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the carbonyl oxygen then acts as an internal nucleophile, attacking the carbon atom bearing the protonated hydroxyl group. This intramolecular cyclization forms a five-membered ring.

-

Formation of an Oxonium Ion: The initial cyclization product is a protonated cyclic ether, specifically an oxonium ion.

-

Deprotonation: A base (such as the conjugate base of the acid catalyst or the solvent) removes a proton from the oxonium ion to yield the final, neutral 2-cyclopropyltetrahydrofuran product and regenerate the acid catalyst.[4]

An alternative pathway, particularly under strongly acidic conditions or with substrates prone to carbocation formation, could involve the departure of the water molecule to form a secondary carbocation, which is then trapped by the carbonyl oxygen.

Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and characterization steps to ensure the successful synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Cyclopropyl-4-hydroxy-1-butanone | ≥95% | Commercially available or synthesized | See Appendix for synthesis |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade | Caution: Highly corrosive |

| Dichloromethane (CH₂Cl₂) | Anhydrous | ACS Reagent Grade | |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For quenching the reaction | |

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers | ||

| Diethyl Ether (Et₂O) | ACS Reagent Grade | For extraction | |

| Hexanes | ACS Reagent Grade | For chromatography | |

| Ethyl Acetate | ACS Reagent Grade | For chromatography |

Equipment

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glassware for extraction and purification

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash chromatography setup

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-cyclopropyl-4-hydroxy-1-butanone (1.0 g, 7.03 mmol). Dissolve the starting material in 20 mL of anhydrous dichloromethane.

-

Addition of Catalyst: While stirring at room temperature, carefully add concentrated sulfuric acid (0.1 mL, a catalytic amount) dropwise to the solution. Caution: The addition of sulfuric acid is exothermic.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and monitor the progress of the reaction by thin-layer chromatography (TLC). Use a 7:3 mixture of hexanes:ethyl acetate as the eluent. The starting material should have a lower Rf value than the less polar product. The reaction is typically complete within 2-4 hours.

-

Quenching the Reaction: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a separatory funnel containing 20 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Caution: Carbon dioxide gas will be evolved.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient eluent of hexanes and ethyl acetate (e.g., starting with 95:5 hexanes:ethyl acetate). The fractions containing the pure product can be identified by TLC.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-cyclopropyltetrahydrofuran as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data and Results

Reaction Parameters

| Parameter | Value |

| Starting Material | 1-Cyclopropyl-4-hydroxy-1-butanone |

| Product | 2-Cyclopropyltetrahydrofuran |

| Catalyst | Concentrated Sulfuric Acid |

| Solvent | Dichloromethane |

| Reaction Temperature | Reflux (~40 °C) |

| Reaction Time | 2-4 hours |

| Expected Yield | 75-85% |

Characterization Data (Predicted)

Starting Material: 1-Cyclopropyl-4-hydroxy-1-butanone

-

¹H NMR (CDCl₃, 400 MHz): δ ~3.8 (t, 2H, -CH₂OH), ~2.8 (t, 2H, -CH₂CO-), ~2.5 (s, 1H, -OH), ~1.9 (m, 1H, -CH-cyclopropyl), ~1.0-0.8 (m, 4H, cyclopropyl-CH₂) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~210 (-C=O), ~62 (-CH₂OH), ~45 (-CH₂CO-), ~20 (-CH-cyclopropyl), ~10 (cyclopropyl-CH₂) ppm.

-

IR (neat): ~3400 cm⁻¹ (broad, O-H stretch), ~1710 cm⁻¹ (strong, C=O stretch), ~1050 cm⁻¹ (C-O stretch) cm⁻¹.[8]

Product: 2-Cyclopropyltetrahydrofuran

-

¹H NMR (CDCl₃, 400 MHz): δ ~4.0-3.8 (m, 3H, -O-CH₂- and -O-CH-), ~2.0-1.6 (m, 4H, -CH₂-CH₂-), ~1.0-0.8 (m, 1H, -CH-cyclopropyl), ~0.6-0.2 (m, 4H, cyclopropyl-CH₂) ppm.

-

¹³C NMR (CDCl₃, 100 MHz): δ ~80 (-O-CH-), ~68 (-O-CH₂-), ~32 (-CH₂-), ~26 (-CH₂-), ~15 (-CH-cyclopropyl), ~5 (cyclopropyl-CH₂) ppm.[9]

-

IR (neat): ~1080 cm⁻¹ (strong, C-O-C stretch of cyclic ether). The disappearance of the broad O-H stretch around 3400 cm⁻¹ and the strong C=O stretch around 1710 cm⁻¹ from the starting material spectrum is indicative of a successful reaction.[7][10]

Visualization of the Reaction Pathway

Caption: Acid-catalyzed cyclization of 1-cyclopropyl-4-hydroxy-1-butanone.

Discussion and Troubleshooting

-

Choice of Acid Catalyst: While sulfuric acid is effective, other Brønsted acids like p-toluenesulfonic acid (TsOH) or Lewis acids such as scandium triflate can also be employed. The choice of catalyst can influence reaction rates and selectivity.[11] Stronger acids may lead to faster reactions but could also promote side reactions.

-

Solvent Effects: Dichloromethane is a common choice due to its inertness and appropriate boiling point. Other non-protic solvents like toluene or tetrahydrofuran can also be used. Protic solvents are generally avoided as they can compete with the intramolecular nucleophilic attack.

-

Potential Side Reactions:

-

Elimination: Dehydration of the starting material to form an unsaturated ketone is a potential side reaction, especially at higher temperatures.

-

Polymerization: Under strongly acidic conditions, polymerization of the starting material or product may occur.

-

Rearrangement: The cyclopropyl group can be susceptible to acid-catalyzed rearrangement, although it is generally stable under these conditions.

-

-

Troubleshooting:

-

Incomplete Reaction: If the reaction does not go to completion, a stronger acid catalyst or a higher reaction temperature can be employed. Ensure the starting material is of high purity and the solvent is anhydrous.

-

Low Yield: Low yields may be due to side reactions. Lowering the reaction temperature or using a milder acid catalyst may improve the yield. Efficient purification is also crucial.

-

Product Decomposition: If the product is found to be unstable on silica gel, purification can be attempted using neutral alumina or by distillation under reduced pressure if the product is sufficiently volatile.

-

Conclusion

This application note provides a detailed and robust protocol for the acid-catalyzed cyclization of 1-cyclopropyl-4-hydroxy-1-butanone to 2-cyclopropyltetrahydrofuran. By understanding the underlying mechanism and paying close attention to the experimental parameters, researchers can successfully synthesize this valuable heterocyclic building block in good yield. The provided characterization data and troubleshooting guide will further aid in achieving the desired outcome.

References

-

Royal Society of Chemistry. "Electronic Supplementary Information." Royal Society of Chemistry, 2010.

-

Gallo, R. D. Z., & Burtoloso, A. C. B. "Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis." Frontiers in Chemistry, vol. 7, 2019, p. 73.

-

Ma, S., et al. "Acid-catalyzed chirality-transferring intramolecular Friedel-Crafts cyclization of α-hydroxy-α-alkenylsilanes." Chemical Communications, vol. 55, no. 59, 2019, pp. 8635-8638.

-

Schwarz, S., et al. "Intramolecular acetalization of 5-hydroxy ketones and enones. A novel transformation of important prostaglandin intermediates under acidic conditions." Journal of the Chemical Society, Perkin Transactions 1, no. 12, 1990, pp. 3303-3307.

-

Hussain, M. M., et al. "A General Method for the Synthesis of Cyclobutanones via Pinacol-Type Rearrangement of Trisubstituted α-Hydroxycyclopropyl Carbinols." Journal of the American Chemical Society, vol. 131, no. 18, 2009, pp. 6516–6524.

-

BenchChem. "A Comparative Guide to Catalysts for the Intramolecular Cyclization of 6-Heptene-2,5-dione." BenchChem, 2025.

-

Li, Y., et al. "The cyclization/rearrangement of α-hydroxy ketones with trifluoromethyl N-acylhydrazones to synthesize multi-substituted trifluoromethyloxazolines." Chemical Communications, vol. 56, no. 84, 2020, pp. 12776-12779.

-

Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, vol. 20, no. 3, 2016, pp. 661–667.

-

Organic Chemistry Portal. "Nazarov Cyclization." Organic Chemistry Portal.

-

NIST. "Tetrahydrofuran." NIST Chemistry WebBook, SRD 69.

-

Wentzel, M. "Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry." YouTube, 15 Mar. 2022.

-

Chertkov, V. A., et al. "The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f." ResearchGate, 2012.

-

Metin, Ö. "Basic 1H- and 13C-NMR Spectroscopy." Elsevier, 2011.

-

St. John, T. "Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide." YouTube, 19 Aug. 2015.

-

McManus, S. P., et al. "Acid-catalyzed cyclization reactions. XII. Rearrangement of N-acylaziridines in strong acid media." The Journal of Organic Chemistry, vol. 41, no. 10, 1976, pp. 1843–1846.

-

ChemicalBook. "1-(4-Hydroxyphenyl)-1-butanone(1009-11-6) 1H NMR." ChemicalBook.

-

Google Patents. "CN106631732A - Synthesis method of 4-hydroxy-2-butanone." Google Patents.

-

NIST. "1-Butanone, 1-(4-hydroxyphenyl)-." NIST Chemistry WebBook, SRD 69.

-

Raju, R., et al. "An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies." Molecules, vol. 25, no. 24, 2020, p. 5937.

-

ChemSynthesis. "1-cyclohexyl-4-hydroxy-1-butanone." ChemSynthesis.

-

Doc Brown's Chemistry. "infrared spectrum of butanone." Doc Brown's Chemistry.

-

NIST. "Tetrahydrofuran." NIST Chemistry WebBook, SRD 69.

-

Chertkov, V. A., et al. "Synthesis and NMR spectra of tetrahydrofuran-2-13C." ResearchGate, 2012.

-

OSTI. "Gas-phase synthesis of 4-hydroxy-2-butanone by dehydrogenation of 1, 3-butanediol." OSTI.GOV, 1985.

-

de Rijke, D., et al. "Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products." ResearchGate, 2005.

-

Organic Syntheses. "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Organic Syntheses, vol. 88, 2011, p. 167.

-

Dwivedi, A., et al. "Experimental IR spectra of tetrahydrofuran." ResearchGate, 2017.

-

BenchChem. "The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone." BenchChem, 2025.

-

Sár, C., et al. "1H and 13C NMR spectra of 4,4′-substituted chalcones." Magnetic Resonance in Chemistry, vol. 28, no. 10, 1990, pp. 805-810.

-

Nguyen, Q. N. N., et al. "Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach." Physical Chemistry Chemical Physics, vol. 20, no. 21, 2018, pp. 14003-14012.

-

NIST. "1-Butanone, 1-(4-hydroxyphenyl)-." NIST Chemistry WebBook, SRD 69.

-

Smith, B. C. "Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone)." YouTube, 3 Nov. 2020.

-

Purdue University Graduate School. "Transition-metal catalyzed cyclization reactions." Purdue University Graduate School, 2022.

-

Guidechem. "How to Prepare 4-Hydroxy-2-butanone?" Guidechem.

-

ChemicalBook. "1-(4-Hydroxyphenyl)-1-butanone(1009-11-6) 13C NMR." ChemicalBook.

-

ChemicalBook. "4-Hydroxy-2-butanone synthesis." ChemicalBook.

-

Royal Society of Chemistry. "VI. 1H and 13C NMR Spectra." Royal Society of Chemistry, 2016.

-

NIST. "Furan, 2-propyl-." NIST Chemistry WebBook, SRD 69.

-

NIST. "Furan, 2-methyl-." NIST Chemistry WebBook, SRD 69.

-

Organic Syntheses. "cyclopentanone." Organic Syntheses, vol. 1, 1921, p. 15.

-

SpectraBase. "4-Hydroxy-2-butanone - Optional[ATR-IR] - Spectrum." SpectraBase.

-

SpectraBase. "Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts." SpectraBase.

Sources

- 1. 1-(4-Hydroxyphenyl)-1-butanone(1009-11-6) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. CN106631732A - Synthesis method of 4-hydroxy-2-butanone - Google Patents [patents.google.com]

- 4. 13C nmr spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of acetoin C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. 1-Butanone, 1-(4-hydroxyphenyl)- [webbook.nist.gov]

- 7. Tetrahydrofuran [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

Reductive amination of 1-Cyclopropyl-4-hydroxy-1-butanone for amine synthesis

Executive Summary

This application note details the reductive amination of 1-Cyclopropyl-4-hydroxy-1-butanone (1) to synthesize functionalized amines and pyrrolidine derivatives. This substrate presents two specific chemoselective challenges:

-

Cyclopropyl Stability: The strained ring is susceptible to opening under catalytic hydrogenation conditions.

-

Intramolecular Competition: The

-hydroxy ketone motif exists in equilibrium with its cyclic hemiacetal (2-cyclopropyl-tetrahydrofuran-2-ol), which can kinetically retard imine formation.

We present two validated protocols: a Standard Sodium Triacetoxyborohydride (STAB) Method for reactive amines, and a Titanium(IV) Isopropoxide Mediated Method for sterically hindered or weakly nucleophilic amines.

Mechanistic Analysis & Strategy

The Equilibrium Challenge

The starting material, 1-Cyclopropyl-4-hydroxy-1-butanone, is not a static ketone. In solution, it equilibrates with a cyclic hemiacetal. Successful reductive amination requires shifting this equilibrium toward the open-chain iminium species.

-

Path A (Desired): Amine attack

Hemiaminal -

Path B (Undesired): Hemiacetal formation (locks the carbonyl).

-

Path C (Side Reaction): Cyclization of the product amino-alcohol to a pyrrolidine (often desirable, but must be controlled).

Reaction Pathway Visualization

Figure 1: Reaction pathway showing the competition between hemiacetal formation and the desired reductive amination. Titanium additives force the equilibrium toward the imine.

Critical Control Points

| Parameter | Recommendation | Rationale |

| Reductant | NaBH(OAc)₃ or NaBH₄ | Avoid H₂/Pd. Catalytic hydrogenation frequently causes hydrogenolysis (opening) of the cyclopropyl ring [1]. Borohydrides preserve the ring. |

| Water Scavenger | Ti(OiPr)₄ or MgSO₄ | Essential to shift equilibrium from the hemiacetal/ketone to the imine. Ti(OiPr)₄ also acts as a Lewis acid activator [2].[1] |

| Solvent | DCE or THF | 1,2-Dichloroethane (DCE) is optimal for STAB protocols.[2][3] THF is preferred for Ti(OiPr)₄ protocols to prevent transesterification issues seen with alcohols. |

| Temperature | 0°C to 25°C | Higher temperatures (>50°C) increase the risk of cyclopropyl ring expansion or polymerization. |

Experimental Protocols

Protocol A: Standard STAB Method (For Primary/Unencumbered Amines)

Best for: Simple primary amines where the ketone is reasonably electrophilic.

Reagents:

-

1-Cyclopropyl-4-hydroxy-1-butanone (1.0 equiv)

-

Amine (

) (1.1 – 1.2 equiv) -

Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 equiv) – Optional, use if amine is basic.

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Procedure:

-

Preparation: In a flame-dried flask under nitrogen, dissolve the ketone in DCE (0.2 M concentration).

-

Imine Formation: Add the amine.[1][4][5][6][7] If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA. Add AcOH (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Note: Monitor by TLC. If the ketone spot persists, extend time or add molecular sieves (4Å).

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes.

-

Safety: Evolution of acetic acid/gas may occur.

-

-

Reaction: Warm to RT and stir for 4–16 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Titanium(IV)-Mediated Method (For Hindered/Secondary Amines)